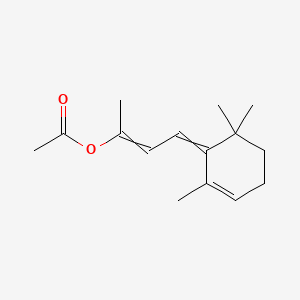

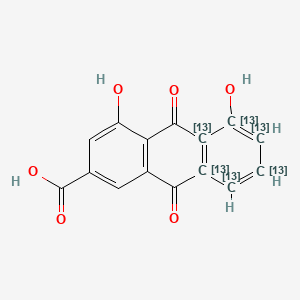

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene

Overview

Description

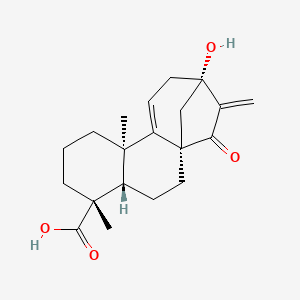

“4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene” is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Dihydro-α-ionone and 4-(2,2,6-Trimethyl-5-cyclohexen-1-yl)-2-butanone .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 272.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.0±3.0 kJ/mol, and it has a flash point of 97.6±5.6 °C . The index of refraction is 1.516 .

Scientific Research Applications

Enzymatic Synthesis and Chirality

A practical enzymatic synthesis approach has been developed to produce a doubly chiral compound, starting from a readily available precursor. This process involves a stereoselective enzymatic hydrogenation and a selective reduction to produce the target compound with high enantiomeric excess, demonstrating the potential of enzymes in the synthesis of complex, chiral molecules (Wada et al., 2003).

Oxidation of Aroma Compounds

Research into the selective oxidation of carotenoid-derived aroma compounds by cytochromes P450 highlights the ability of these enzymes to oxidize complex molecules under mild conditions, leading to efficient and selective production of hydroxylated isoprenoids and norisoprenoids, valuable for their bioactive properties and as chemical synthesis precursors (Litzenburger & Bernhardt, 2016).

Chemoenzymatic Synthesis

A chemoenzymatic synthesis route for both enantiomers of a pharmacologically interesting compound demonstrates the integration of chemical and enzymatic steps to achieve high enantiomeric excess and yields, showcasing the versatility of combining chemical and biological methods in organic synthesis (Demir & Senocak, 2004).

Liquid Crystalline Derivatives

The synthesis of new liquid crystalline cyclohexene and cyclohexane derivatives from 3,6-disubstituted cyclohex-2-enones suggests a novel approach to developing materials with unique liquid crystalline properties, important for applications in displays and electronic devices (Bezborodov et al., 2002).

Nucleophilic Substitution and Cyclization

Studies on the nucleophilic substitution reaction of cyclohexenyl iodonium salts and the regioselectivity of nucleophilic addition to intermediates reveal detailed insights into reaction mechanisms, contributing to our understanding of complex organic transformations (Fujita et al., 2004).

properties

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFMTBIUUZXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695730 | |

| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

CAS RN |

61693-39-8 | |

| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

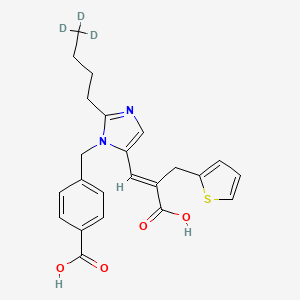

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

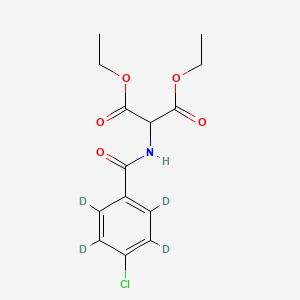

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)